Parp7-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

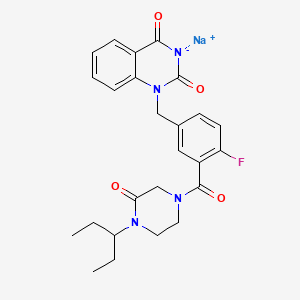

Molecular Formula |

C25H26FN4NaO4 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

sodium 1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione |

InChI |

InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1 |

InChI Key |

HBKQJEOJZXXHOE-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Parp7-IN-16: A Technical Overview of its Mechanism of Action in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Parp7-IN-16, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). The information presented is based on preclinical and clinical data, with a focus on its effects in breast cancer cells. It is important to note that much of the publicly available research has been conducted using RBN-2397, which is understood to be either identical or a closely related compound to this compound, and the data is presented here under that assumption.

Core Mechanism of Action: Re-activation of Type I Interferon Signaling

PARP7, a mono-ADP-ribosyltransferase, has been identified as a critical negative regulator of the innate immune response within cancer cells.[1][2] Its primary function in this context is to suppress the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I).[1][3] this compound acts by directly inhibiting the catalytic activity of PARP7.[4][5] This inhibition removes the "brake" on the innate immune sensing pathway, leading to a robust anti-tumor response through two main avenues:

-

Cancer Cell-Autonomous Effects: The restored IFN-I signaling can directly inhibit the proliferation of cancer cells.[1]

-

Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, leading to enhanced anti-tumor immunity.[3][4][6]

This dual activity makes PARP7 inhibition a promising therapeutic strategy for various solid tumors, including specific subtypes of breast cancer.[7]

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the cGAS-STING pathway, a key sensor of cytosolic DNA. Additionally, in estrogen receptor-positive (ER+) breast cancer, this compound has a distinct mechanism involving the regulation of ERα stability.

The cGAS-STING-Type I Interferon Pathway

In normal cellular states, PARP7 suppresses the activity of TANK-binding kinase 1 (TBK1), a crucial kinase downstream of the STING protein.[8][9] By inhibiting PARP7, this compound allows for the phosphorylation and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other inflammatory genes.[8][9]

Caption: this compound inhibits PARP7, activating the cGAS-STING-TBK1 pathway.

Regulation of Estrogen Receptor Alpha (ERα) in Breast Cancer

In ER-positive breast cancer cells, such as MCF-7, PARP7 plays a role in regulating the stability of the estrogen receptor alpha (ERα). PARP7 mono-ADP-ribosylates ERα, which marks the receptor for proteasomal degradation.[9][10] By inhibiting PARP7, this compound prevents this modification, leading to the stabilization and accumulation of ERα. This can enhance estrogen-mediated signaling, which paradoxically may promote proliferation in these specific cell types.[9][10] This highlights the context-dependent nature of PARP7 inhibition.

Caption: this compound blocks PARP7-mediated ERα degradation in ER+ breast cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for the PARP7 inhibitor RBN-2397 (this compound).

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line / System | Citation |

| Binding Affinity (Kd) | 0.001 µM | Purified PARP7 | [5] |

| Enzymatic Inhibition (IC50) | < 3 nM | Purified PARP7 | [5] |

| Cellular MARylation (EC50) | 1 nM | Biochemical Assay | [5] |

| Cell Proliferation (IC50) | 20 nM | NCI-H1373 (Lung Cancer) | [5] |

Table 2: Clinical Trial Data (Phase 1, RBN-2397-19-001)

| Parameter | Cohort | Result | Citation |

| Disease Control Rate | HR+ Breast Cancer | 29% (2/7 patients with Stable Disease) | [11] |

| Recommended Phase 2 Dose | Advanced Solid Tumors | 200 mg BID | [11] |

| Common Related AEs (>10%) | All Patients | Dysgeusia (42%), Nausea (26%), Fatigue (23%) | [11][12] |

Key Experimental Protocols

Detailed methodologies for experiments crucial to understanding the mechanism of this compound are outlined below.

Western Blot for Phospho-STAT1

This protocol is used to assess the activation of the Type I Interferon pathway.

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., EO771, MDA-MB-231) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

RT-qPCR for Interferon-Stimulated Gene (ISG) Expression

This protocol quantifies the transcriptional upregulation of genes downstream of IFN signaling, such as CXCL10.

-

Cell Culture and Treatment: Seed cells and treat with this compound as described in the Western Blot protocol.

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions, including a DNase I treatment step.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the antiproliferative effects of the compound.

-

Cell Seeding: Seed breast cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include wells with DMSO (vehicle control) and no cells (background).

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value using non-linear regression.

References

- 1. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. intodna.com [intodna.com]

- 4. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. onclive.com [onclive.com]

- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity [mdpi.com]

- 9. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

Introduction to PARP7 and its Role in Cancer Immunity

An In-depth Technical Guide to the Discovery and Synthesis of (S)-XY-05, a Potent and Selective PARP7 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, synthesis, and characterization of the novel PARP7 inhibitor, (S)-XY-05. This inhibitor has demonstrated significant potential as a next-generation immunotherapeutic agent.

Poly(ADP-ribose) polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase (mART) family, has emerged as a critical regulator of the type I interferon (IFN) signaling pathway.[1][2] In the tumor microenvironment, overexpression of PARP7 can suppress this pathway, thereby enabling cancer cells to evade immune detection and elimination.[3] Inhibition of PARP7 has been shown to restore type I IFN signaling, leading to the activation of anti-tumor immunity and subsequent tumor regression. This makes PARP7 a compelling target for the development of novel cancer immunotherapies.

Discovery of (S)-XY-05: A Structure-Based Design Approach

(S)-XY-05 was developed through a rational, structure-based drug design strategy, employing a rigid constraint approach to improve upon the existing PARP7 inhibitor, RBN-2397.[4][5] The core of this strategy involved the synthesis of a series of novel indazole-7-carboxamide derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data for (S)-XY-05 and the reference compound RBN-2397, highlighting the superior profile of (S)-XY-05.

Table 1: In Vitro Inhibitory Activity

| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | Selectivity (PARP1/PARP7) |

| (S)-XY-05 | 4.5 | >1000 | >222 |

| RBN-2397 | 6.0 | Not Reported | Not Reported |

Data sourced from Gu et al., 2023.[4][5]

Table 2: In Vivo Pharmacokinetic Properties in Mice

| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) |

| (S)-XY-05 | 50 | 0.5 | 4532 | 11467 | 94.60 |

| RBN-2397 | 50 | 1.0 | 1023 | 4321 | 25.67 |

Data sourced from Gu et al., 2023.[4][5]

Table 3: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

| Treatment | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI, %) |

| (S)-XY-05 | 50 | 83 |

| RBN-2397 | 100 | Not Reported in this study |

Data sourced from Gu et al., 2023.[4][5]

Synthesis Pathway of (S)-XY-05

The synthesis of (S)-XY-05 is a multi-step process starting from commercially available reagents. The detailed synthetic scheme is outlined below.

Caption: Synthetic pathway for the PARP7 inhibitor (S)-XY-05.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of (S)-XY-05.

PARP7 Enzymatic Assay

A commercially available PARP7 activity assay kit was utilized to determine the in vitro inhibitory potency of the synthesized compounds. The assay measures the consumption of NAD+ during the ADP-ribosylation reaction catalyzed by recombinant human PARP7.

-

Recombinant human PARP7 enzyme, NAD+, and a histone substrate are combined in a reaction buffer.

-

The test compound, (S)-XY-05 or RBN-2397, is added at various concentrations.

-

The reaction is initiated and incubated at room temperature for a specified time.

-

A detection reagent is added that produces a chemiluminescent signal inversely proportional to the amount of remaining NAD+.

-

The luminescence is read on a plate reader, and the IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of (S)-XY-05 with PARP7 in a cellular context.

-

CT26 cells are treated with either DMSO (vehicle) or (S)-XY-05.

-

The cells are harvested, lysed, and the resulting lysate is divided into aliquots.

-

The aliquots are heated at a range of temperatures to induce protein denaturation.

-

The samples are then centrifuged to separate the soluble and aggregated protein fractions.

-

The amount of soluble PARP7 in the supernatant is quantified by Western blotting.

-

Binding of (S)-XY-05 to PARP7 stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

In Vivo Pharmacokinetic (PK) Study

Male BALB/c mice were used to evaluate the pharmacokinetic properties of (S)-XY-05.

-

Mice were administered a single oral dose of (S)-XY-05 (50 mg/kg).

-

Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma was separated by centrifugation, and the concentration of (S)-XY-05 was determined by LC-MS/MS.

-

Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were calculated using appropriate software.

In Vivo Antitumor Efficacy Study

A syngeneic mouse model was used to assess the in vivo anti-tumor activity of (S)-XY-05.

-

CT26 colon carcinoma cells were subcutaneously implanted into the flank of female BALB/c mice.

-

Once the tumors reached a palpable size, the mice were randomized into treatment groups.

-

(S)-XY-05 (50 mg/kg) or vehicle was administered orally, once daily.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, the tumors were excised, weighed, and the tumor growth inhibition (TGI) was calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PARP7 inhibition and the experimental workflow for the discovery and characterization of (S)-XY-05.

Caption: Proposed signaling pathway of PARP7 inhibition by (S)-XY-05.

References

- 1. researchgate.net [researchgate.net]

- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. intodna.com [intodna.com]

- 4. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Parp7-IN-16: An In-depth Technical Guide to its Inhibitory Profile Against PARP1 and PARP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory profile of Parp7-IN-16 against Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2). This compound, also identified as compound 36, is a potent, selective, and orally active inhibitor of PARP1, PARP2, and PARP7. This document details the quantitative inhibitory activity, the experimental protocols used to determine this activity, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against PARP1 and PARP2 was determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below. The data demonstrates that this compound is a highly potent inhibitor of both PARP1 and PARP2, with sub-nanomolar efficacy.

| Target Enzyme | IC50 (nM) |

| PARP1 | 0.94 |

| PARP2 | 0.87 |

| PARP7 | 0.21 |

Data sourced from MedChemExpress and other suppliers, referencing the primary publication: Zhou J, et al. J Med Chem. 2023 Oct 26;66(20):14095-14115.

Experimental Protocols

The following section details the methodologies for the key experiments cited in determining the inhibitory profile of this compound.

Biochemical PARP1 and PARP2 Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified human PARP1 and PARP2 enzymes.

1. Materials and Reagents:

- Recombinant human PARP1 and PARP2 enzymes

- This compound (dissolved in DMSO to create a stock solution)

- Histone H1 (as a substrate)

- Nicotinamide adenine dinucleotide (NAD+)

- Biotinylated NAD+

- Activated DNA (e.g., calf thymus DNA treated with DNase I)

- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Streptavidin-coated plates

- Anti-PAR antibody conjugated to a detection molecule (e.g., horseradish peroxidase)

- Substrate for the detection enzyme (e.g., TMB for HRP)

- Stop solution (e.g., sulfuric acid)

- Plate reader

2. Assay Procedure:

- Plate Coating: Streptavidin-coated 96-well plates are washed with an appropriate wash buffer.

- Immobilization of Substrate: Histone H1 is biotinylated and then immobilized on the streptavidin-coated plates. Unbound histone is removed by washing.

- Enzyme Reaction:

- A reaction mixture containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2) is prepared.

- Serial dilutions of this compound are added to the wells. A control with DMSO alone is included.

- The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

- The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of the histone substrate.

- Detection:

- The reaction is stopped, and the wells are washed to remove unbound reagents.

- An anti-PAR antibody-HRP conjugate is added to the wells and incubated to allow binding to the poly(ADP-ribose) chains on the histone substrate.

- After washing away the unbound antibody, the HRP substrate (TMB) is added, leading to the development of a colorimetric signal.

- The reaction is stopped with a stop solution.

- Data Analysis:

- The absorbance is read using a plate reader at the appropriate wavelength.

- The percentage of inhibition for each concentration of this compound is calculated relative to the control.

- The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of PARP1 and PARP2 in DNA Damage Repair

The following diagram illustrates the central role of PARP1 and PARP2 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

Caption: Role of PARP1/PARP2 in DNA Repair and Inhibition by this compound.

Experimental Workflow for Determining PARP Inhibitor IC50

This diagram outlines the key steps in the experimental workflow for assessing the inhibitory potency of a compound like this compound against PARP enzymes.

Caption: Workflow for Biochemical IC50 Determination of PARP Inhibitors.

Understanding the Structure-Activity Relationship of PARP7 Inhibitors: A Technical Guide

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer signaling pathways.[1][2] Its role as a negative regulator of the type I interferon (IFN-I) response has made it an attractive target for therapeutic intervention, particularly in oncology.[1][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of PARP7 inhibitors, with a focus on the available data for Parp7-IN-16 and a comparative analysis with other well-characterized inhibitors. While detailed SAR studies for this compound are not extensively available in the public domain, this guide leverages data from other known PARP7 inhibitors to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound: A Potent PARP Inhibitor

This compound (also referred to as compound 36) has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4] However, it is important to note that this compound is not selective for PARP7 and also exhibits strong inhibitory activity against PARP-1 and PARP-2.[4]

Table 1: Inhibitory Activity of this compound [4]

| Target | IC50 (nM) |

| PARP7 | 0.21 |

| PARP-1 | 0.94 |

| PARP-2 | 0.87 |

The data clearly indicates that while this compound is a highly potent inhibitor of PARP7, its lack of selectivity against other PARP isoforms, particularly the well-studied PARP-1 and PARP-2, is a critical consideration for its use as a specific chemical probe for PARP7 biology or as a therapeutic agent targeting only PARP7.

The Landscape of PARP7 Inhibition: A Comparative Look

To understand the principles of designing selective PARP7 inhibitors, it is insightful to compare this compound with other inhibitors for which more extensive SAR data is available, such as RBN-2397 and KMR-206.[5][6]

Table 2: Comparative Inhibitory Activity (IC50) of PARP Inhibitors

| Compound | PARP7 (nM) | PARP1 (nM) | PARP2 (nM) | Reference |

| This compound | 0.21 | 0.94 | 0.87 | [4] |

| RBN-2397 | - | - | - | [5] |

| KMR-206 | - | - | - | [5] |

| (S)-XY-05 | 4.5 | >1300 | 302.8 | [2][7] |

Note: Specific IC50 values for RBN-2397 and KMR-206 across a panel of PARPs are often presented in heatmap format in the literature, indicating relative potency.[5] (S)-XY-05 is a more recently developed selective inhibitor.[2][7]

The development of selective PARP7 inhibitors like KMR-206 involved a rational design approach. Researchers started with a pan-PARP inhibitor, Phthal01, and introduced a propynyl group at the C-6 position of the phthalazinone scaffold. This modification was designed to interact with a unique hydrophobic cavity present in PARP7, thereby conferring selectivity over other PARP family members like PARP1 and PARP2, which have a glutamate residue that occludes this pocket.[5]

Signaling Pathways Involving PARP7

PARP7 plays a significant role in modulating key signaling pathways implicated in cancer and immunology.

Negative Regulation of Type I Interferon Signaling

PARP7 acts as a negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA.[3] By inhibiting this pathway, PARP7 can suppress the production of type I interferons and dampen anti-tumor immunity.[1] Inhibition of PARP7 with compounds like RBN-2397 has been shown to restore IFN-I signaling.[1][3]

Caption: PARP7 negatively regulates the STING-dependent type I interferon pathway.

Regulation of Androgen Receptor Signaling

In prostate cancer, PARP7 is involved in a negative feedback loop with the androgen receptor (AR).[8][9] PARP7 can mono-ADP-ribosylate the AR, leading to its degradation and thereby modulating androgen-driven gene expression.[9] This highlights a distinct, context-dependent role for PARP7 in cancer biology.

References

- 1. embopress.org [embopress.org]

- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

Technical Guide: The Role of PARP7 Inhibition in Modulating Androgen Receptor Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Androgen Receptor (AR) is a critical driver of prostate cancer. Recent research has uncovered a novel signaling pathway involving Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, that establishes a negative feedback loop to control AR protein levels and transcriptional activity. This guide provides an in-depth analysis of this pathway and the mechanism by which PARP7 inhibitors, such as RBN2397, disrupt this process, leading to AR stabilization and offering a potential therapeutic avenue. We will detail the core molecular interactions, present quantitative findings, outline key experimental methodologies, and visualize the involved pathways.

Introduction to PARP7 and its Link to Androgen Receptor Signaling

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is an enzyme that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate protein.[1] In the context of prostate cancer, PARP7 plays a pivotal role in a signaling cascade that directly regulates the Androgen Receptor (AR).[1][2] The PARP7 gene is a direct transcriptional target of the AR.[3][4][5] Upon activation by androgens, the AR binds to the PARP7 gene promoter, inducing its expression.[1][5] The resulting PARP7 protein, in turn, directly modifies the AR, creating a tightly regulated feedback system.[1][3]

The Core Mechanism: A PARP7-Mediated Negative Feedback Loop

The interaction between PARP7 and AR establishes a sophisticated negative feedback mechanism designed to control AR protein homeostasis and transcriptional output. This process is crucial for regulating the duration and intensity of androgen signaling.

-

Step 1: Androgen-Induced PARP7 Expression: Androgen binding activates the AR, leading to its translocation to the nucleus where it functions as a transcription factor. One of its target genes is PARP7.[4][5]

-

Step 2: AR ADP-ribosylation by PARP7: The newly synthesized PARP7 enzyme then "writes" an ADP-ribose mark onto specific cysteine residues within the AR's DNA-binding domain.[1][2] This MARylation event is highly specific and occurs on the agonist-bound conformation of AR within the nucleus.[1][5]

-

Step 3: Creation of an ADP-ribosyl Degron: The ADP-ribosylation of AR creates a degradation signal, or "degron".[6][7][8][9]

-

Step 4: Recognition and Ubiquitination by DTX2: This degron is specifically recognized by the ADP-ribose "reader" domain of the E3 ubiquitin ligase DTX2.[6][7][9][10] DTX2 then ubiquitinates the ADP-ribosylated AR.[6][7][10]

-

Step 5: Proteasomal Degradation: The ubiquitinated AR is subsequently targeted for degradation by the proteasome.[6][7][8] This completes the negative feedback loop, where AR activation leads to the production of an enzyme (PARP7) that ultimately mediates its destruction.

The Impact of PARP7 Inhibition by RBN2397

The development of potent and selective PARP7 inhibitors, such as RBN2397 (the likely intended subject of this guide, often referred to generically as a PARP7 inhibitor), allows for the pharmacological interrogation and disruption of this feedback loop.[1]

-

Mechanism of Action: RBN2397 acts as a catalytic inhibitor of PARP7.[1] It prevents PARP7 from transferring ADP-ribose onto the AR.[1][2]

-

Molecular Consequences: By blocking AR ADP-ribosylation, RBN2397 prevents the formation of the degron.[6][9] Consequently, the E3 ligase DTX2 cannot recognize the AR, ubiquitination does not occur, and the AR is not targeted for proteasomal degradation.[6][7]

-

Cellular Outcome: The primary result of PARP7 inhibition is the stabilization and accumulation of AR protein.[6][9] This disruption of the negative feedback loop alters the expression of a subset of AR-regulated genes and ultimately leads to the inhibition of prostate cancer cell growth.[1][7] Furthermore, some studies suggest that PARP7 inhibitors can induce "trapping" of the PARP7 enzyme on chromatin, a mechanism of action reminiscent of clinically used PARP1 inhibitors.[1]

Quantitative Data and Experimental Findings

The following tables summarize the key molecular components and the observed effects of PARP7 inhibition on the AR signaling pathway.

Table 1: Key Molecular Components in the PARP7-AR Signaling Axis

| Component | Type | Function in Pathway |

| Androgen Receptor (AR) | Nuclear Receptor / Transcription Factor | Induces PARP7 expression; is the substrate for PARP7.[1][3] |

| PARP7 (TIPARP) | Mono-ADP-ribosyltransferase | "Writes" ADP-ribose onto AR, creating a degron for degradation.[1][6] |

| DTX2 | E3 Ubiquitin Ligase | "Reads" the ADP-ribosylated AR and mediates its ubiquitination.[6][7][10] |

| RBN2397 | Small Molecule Inhibitor | Catalytically inhibits PARP7, preventing AR ADP-ribosylation.[1] |

| Proteasome | Protein Complex | Degrades the ubiquitinated AR protein.[6][7] |

Table 2: Effects of PARP7 Inhibition with RBN2397

| Parameter | Observation | Significance | Citation |

| AR ADP-ribosylation | Inhibited with nanomolar potency. | Direct evidence of target engagement. | [1][2] |

| AR Protein Levels | Stabilized / Increased. | Confirms disruption of the degradation pathway. | [6][9] |

| AR Target Gene Expression | Altered expression of a subset of genes. | Demonstrates functional impact on AR transcriptional program. | [7] |

| Prostate Cancer Cell Growth | Inhibited, especially when AR or AHR signaling is active. | Shows therapeutic potential. | [1] |

Detailed Experimental Protocols

A central technique to validate the mechanism of PARP7 inhibitors is to measure their effect on the ADP-ribosylation of AR. This is typically achieved through a combination of immunoprecipitation and western blotting.

Protocol: Immunoprecipitation (IP) and Western Blot for ADP-ribosylated AR

This protocol is designed to isolate the Androgen Receptor from cell lysates and detect its ADP-ribosylation status following treatment with a PARP7 inhibitor.

1. Cell Culture and Treatment:

-

Culture AR-positive prostate cancer cells (e.g., VCaP or PC3-AR) to ~80% confluency.

-

Treat cells with the synthetic androgen R1881 to induce AR and PARP7 activity.

-

In parallel, co-treat cells with R1881 and varying concentrations of RBN2397 (e.g., 10 nM - 1 µM) for a specified time (e.g., 17-24 hours).[1]

-

Include a vehicle control (e.g., DMSO).

-

For detection of the transient ADP-ribosylated species, co-treatment with a proteasome inhibitor (e.g., Bortezomib) may be necessary to prevent its rapid degradation.[7]

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a PARP inhibitor (to prevent non-specific ADP-ribosylation post-lysis).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Immunoprecipitation of Androgen Receptor:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against AR (e.g., anti-AR rabbit polyclonal) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-antigen complexes.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

4. Elution and Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Probe for total immunoprecipitated AR using a primary antibody against AR (from a different species if possible, or use a conjugated primary).

-

To detect ADP-ribosylation, probe the membrane with a reagent that specifically binds to ADP-ribose (e.g., a fluorescently-labeled macrodomain-based reagent like Fl-Af1521).[1][7]

-

Wash the membrane and incubate with the appropriate HRP-conjugated or fluorescent secondary antibodies.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system. A decrease in the ADP-ribosylation signal in RBN2397-treated samples relative to the total AR pulled down indicates successful target inhibition.

References

- 1. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. portlandpress.com [portlandpress.com]

- 6. embopress.org [embopress.org]

- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. embopress.org [embopress.org]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Parp7-IN-16: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the immunomodulatory properties of Parp7-IN-16, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7 has emerged as a critical negative regulator of the innate immune system, specifically suppressing the Type I interferon (IFN-I) response to cytosolic nucleic acids. Inhibition of PARP7 by small molecules like this compound presents a promising therapeutic strategy to unleash anti-tumor immunity. This document summarizes the mechanism of action, key quantitative data, detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows. While specific immunomodulatory data for this compound is emerging, this guide leverages extensive data from the well-characterized PARP7 inhibitor, RBN-2397, to illustrate the profound immunological consequences of targeting this enzyme.

Introduction to PARP7 as an Immunomodulatory Target

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. While PARP1/2 inhibitors are established in cancer therapy for their role in synthetic lethality in DNA repair-deficient tumors, other PARP family members are gaining attention for their distinct biological roles.

PARP7 (also known as TiPARP) is a mono-ADP-ribosyltransferase (MARylating enzyme) that functions as a key checkpoint in the innate immune response.[1][2] In healthy cells, PARP7 acts as a brake on the cGAS-STING and RIG-I-MAVS pathways, which are responsible for detecting cytosolic DNA and RNA, respectively.[2] This suppression prevents inappropriate activation of the Type I interferon (IFN-I) pathway, which could otherwise lead to autoimmunity.[3] However, many cancer cells exploit this mechanism to evade immune surveillance. By upregulating PARP7, tumors can suppress the production of IFN-I and downstream inflammatory cytokines, creating a "cold" or non-immunogenic tumor microenvironment.[4]

Therefore, inhibiting PARP7's catalytic activity is a compelling strategy to reverse this immune suppression. By blocking PARP7, inhibitors can restore and amplify IFN-I signaling within tumor cells, leading to the production of inflammatory cytokines, recruitment of cytotoxic T cells, and the induction of a robust anti-tumor immune response.[4][5]

This compound: A Potent PARP7 Inhibitor

This compound is a potent and selective small molecule inhibitor targeting PARP7. Its high affinity and specificity make it a valuable tool for investigating the therapeutic potential of PARP7 inhibition.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the exemplary PARP7 inhibitor, RBN-2397.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

|---|---|

| PARP7 | 0.21 |

| PARP1 | 0.94 |

| PARP2 | 0.87 |

Data sourced from MedChemExpress.[6]

Table 2: Properties of the Exemplar PARP7 Inhibitor RBN-2397

| Parameter | Value | Cell Line / Model |

|---|---|---|

| PARP7 IC50 | < 3 nM | Biochemical Assay |

| PARP7 Kd | 0.001 µM (1 nM) | Binding Assay |

| Cellular MARylation EC50 | 1 nM | Biochemical Assay |

| Cell Proliferation IC50 | 20 nM | NCI-H1373 Lung Cancer Cells |

| In Vivo Dosage (Oral) | 30-100 mg/kg, once daily | CT26 Syngeneic Mouse Model |

Data compiled from multiple sources.[4][7]

Mechanism of Action: Releasing the Brakes on Type I Interferon Signaling

The primary immunomodulatory mechanism of PARP7 inhibition is the derepression of the Type I interferon pathway. PARP7 exerts its suppressive function at multiple nodes within the cGAS-STING signaling cascade.

Key mechanistic actions of PARP7 that are reversed by inhibitors like this compound include:

-

Inhibition of TBK1: PARP7 can directly interact with and MARylate TANK-binding kinase 1 (TBK1), a crucial kinase downstream of both cGAS-STING and RIG-I/MAVS. This modification inhibits TBK1's kinase activity, preventing the phosphorylation and activation of the transcription factor IRF3.[2]

-

Destabilization of STAT1/STAT2: PARP7 has been shown to ADP-ribosylate STAT1 and STAT2, promoting their ubiquitination and subsequent degradation via autophagy. This reduces the cell's ability to respond to IFN-I signaling.[3]

-

Disruption of the IRF3 Transcriptional Complex: PARP7 can disrupt the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for the transcription of the IFN-β gene (IFNB1).[8]

Inhibition of PARP7 with a compound like this compound blocks these suppressive actions. This leads to increased TBK1 autophosphorylation, stabilization of IRF3, and enhanced transcription of IFNB1 and other interferon-stimulated genes (ISGs), such as CXCL10, CCL5, and MX1.[1] The secreted Type I interferons then act in an autocrine and paracrine manner, further amplifying the immune response by activating the JAK-STAT pathway, leading to increased STAT1 phosphorylation and the establishment of an anti-viral and anti-tumor state.

Mandatory Visualization: Signaling Pathway

Caption: PARP7 inhibition by this compound blocks negative regulation of the cGAS-STING pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of PARP7 inhibitors. These protocols are based on published studies involving RBN-2397 and can be adapted for this compound.

In Vitro PARP7 Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on PARP7 enzymatic activity.

-

Reagents: Recombinant human PARP7, NAD+, biotinylated-NAD+, streptavidin-coated plates, histone H1 (substrate), anti-PARP7 antibody, HRP-conjugated secondary antibody, TMB substrate.

-

Procedure:

-

Coat streptavidin plates with biotinylated histone H1.

-

Prepare a reaction mixture containing recombinant PARP7, NAD+, and varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution from 1 µM).

-

Add the reaction mixture to the coated plates and incubate for 1-2 hours at room temperature to allow for auto-MARylation of PARP7.

-

Wash plates to remove unbound enzyme and inhibitor.

-

Add anti-PARP7 primary antibody, followed by HRP-conjugated secondary antibody.

-

Add TMB substrate and measure absorbance at 450 nm.

-

Calculate IC50 values by fitting the dose-response curve using non-linear regression.

-

Western Blotting for Phospho-STAT1 and Phospho-IRF3

This protocol assesses the activation of key downstream signaling proteins following inhibitor treatment.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., CT26 mouse colon carcinoma or NCI-H1373 human lung cancer) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle control for a specified time (e.g., 4, 16, or 24 hours).[2]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Blotting:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin).

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

RT-qPCR for Interferon-Stimulated Genes (ISGs)

This method quantifies the transcriptional upregulation of key immunomodulatory genes.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described in the Western Blot protocol.

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Use primers specific for target genes (e.g., IFNB1, CXCL10, MX1) and a housekeeping gene for normalization (e.g., TBP, GAPDH).

-

Example Murine Primers:

-

Cxcl10 Fwd: 5'-CCAAGTGCTGCCGTCATTTTC-3', Rev: 5'-GGCTCGCAGGGATGATTTCAA-3'

-

Ifnb1 Fwd: 5'-AGCTCCAAGAAAGGACGAACAT-3', Rev: 5'-GCCCTGTAGGTGAGGTTGAT-3'

-

-

Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

-

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical syngeneic mouse model to evaluate the in vivo effects of this compound.

-

Animal Model:

-

Use immunocompetent mice, such as BALB/c or C57BL/6, depending on the syngeneic tumor cell line.

-

-

Tumor Implantation:

-

Subcutaneously implant 0.5-1 x 10^6 CT26 colon carcinoma cells into the flank of female BALB/c mice.

-

-

Treatment:

-

Monitor tumor growth until tumors reach a mean volume of ~60-100 mm³.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage. Dosing for RBN-2397 has been effective in the 30-100 mg/kg range.[7]

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.

-

Monitor body weight as a measure of toxicity.

-

At the end of the study (or at intermediate timepoints), tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pSTAT1, RT-qPCR for ISGs, or flow cytometry for immune cell infiltration).

-

Primary endpoints are typically tumor growth inhibition (TGI) and survival.

-

Mandatory Visualization: Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intodna.com [intodna.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. rupress.org [rupress.org]

Parp7-IN-16's role in the cGAS-STING pathway

An In-Depth Technical Guide to the Role of Parp7-IN-16 in the cGAS-STING Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN-I) response. Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating) enzyme, has been identified as a key negative regulator of this pathway, representing a promising therapeutic target for enhancing anti-tumor immunity.[1][2][3][4][5] Inhibition of PARP7 has been shown to restore IFN-I signaling in tumor models, leading to both direct cancer cell inhibition and activation of the adaptive immune system.[5] This technical guide focuses on this compound, a potent inhibitor of PARP7, and elucidates its mechanistic role within the cGAS-STING signaling cascade. We provide a comprehensive overview of the underlying biology, quantitative data on inhibitor potency, detailed experimental protocols for investigating its effects, and visual diagrams to clarify the complex molecular interactions.

Introduction: The cGAS-STING Pathway and PARP7 Regulation

The cGAS-STING pathway is a fundamental innate immune signaling cascade. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral infection or cellular damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[7] This activation triggers a downstream signaling cascade involving the phosphorylation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[4][8]

PARP7 functions as a crucial brake on this pathway. As a mono-ADP-ribosyltransferase, PARP7 transfers a single ADP-ribose unit from NAD+ to its substrate proteins.[3][4] Studies have shown that PARP7 negatively regulates type I interferon signaling by targeting key components of the pathway.[3][8][9] Mechanistically, PARP7 can interact with and MARylate TBK1, which prevents its autophosphorylation and subsequent activation, thereby inhibiting the downstream phosphorylation of IRF3.[4][10] More recent evidence also points to PARP7 directly interacting with IRF3 to disrupt the formation of the IRF3:CBP/p300 transcriptional complex required for IFN-I production.[1][8] By suppressing this pathway, PARP7 allows cancer cells, which often accumulate cytosolic DNA due to genomic instability, to evade immune detection.[11][12]

This compound: A Potent PARP7 Inhibitor

This compound (also referred to as compound 36) has been identified as a potent and selective small-molecule inhibitor of PARP7. Its primary mechanism of action is to bind to the catalytic domain of PARP7, preventing the enzyme from utilizing NAD+ to ADP-ribosylate its substrates.[13] By inhibiting the enzymatic function of PARP7, this compound is hypothesized to remove the negative regulation on the cGAS-STING pathway, thereby restoring and enhancing the type I interferon response.

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating high potency against PARP7 as well as PARP1 and PARP2.

| Target | IC₅₀ (nM) | Reference |

| PARP7 | 0.21 | [14] |

| PARP1 | 0.94 | [14] |

| PARP2 | 0.87 | [14] |

Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against key PARP family members.

Visualizing the Mechanism of Action

To clarify the role of this compound, the following diagrams illustrate the signaling pathway dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Frontiers in the cGAS-STING Intracellular DNA Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]

- 11. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

Unmasking the Collateral Effects: An In-depth Technical Guide to the Off-Target Profile of High-Concentration PARP7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) Polymerase 7 (PARP7) have emerged as a promising class of molecules. While their on-target efficacy is the subject of intense investigation, a thorough understanding of their off-target effects, particularly at high concentrations, is paramount for predicting potential toxicities and identifying opportunities for polypharmacology. This technical guide provides a comprehensive overview of the off-target landscape of a representative PARP7 inhibitor, drawing upon available data to illuminate its broader biological interactions.

Due to the limited public information on "Parp7-IN-16," this guide will focus on the well-characterized and structurally distinct PARP7 inhibitor, RBN-2397 , as a surrogate to explore the off-target effects of a selective PARP7 inhibitor at elevated concentrations.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The selectivity of a targeted inhibitor is a critical determinant of its therapeutic index. High concentrations can often lead to the engagement of unintended molecular targets. The following tables summarize the available quantitative data on the off-target effects of the PARP7 inhibitor RBN-2397, focusing on its interactions with other PARP family members and the broader kinome.

Table 1: Selectivity Profile of RBN-2397 Against the PARP Family

| Target | IC50 (nM) | Fold Selectivity vs. PARP7 |

| PARP7 | ~7.6 - 13.7 | 1 |

| PARP1 | >10,000 | >730 |

| PARP2 | >10,000 | >730 |

| PARP10 | ~150 | ~11-20 |

| PARP11 | ~150 | ~11-20 |

| PARP12 | >10,000 | >730 |

Data compiled from multiple sources. IC50 values can vary based on assay conditions.

Table 2: Potential Off-Target Kinase Interactions of PARP Inhibitors

While specific kinome-wide screening data for RBN-2397 at high concentrations is not extensively detailed in the public domain, studies on other PARP inhibitors have revealed off-target interactions with various kinases.[1][2][3][4][5] These findings suggest that at high concentrations, PARP inhibitors with similar structural motifs might interact with kinases. Researchers should consider performing broad kinase screening panels to fully characterize the off-target profile of any PARP7 inhibitor.

| Kinase Family | Potential Off-Target Kinases | Notes |

| CDKs | CDK16 | Some PARP inhibitors have shown activity against cyclin-dependent kinases.[1][4] |

| DYRKs | DYRK1A, DYRK1B | Dual-specificity tyrosine phosphorylation-regulated kinases have been identified as off-targets for some PARP inhibitors.[1][4] |

| PIMs | PIM3 | PIM kinases are another family that has shown interaction with certain PARP inhibitors.[1][4] |

Experimental Protocols: Methodologies for Assessing Off-Target Effects

A robust assessment of off-target effects relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of PARP7 inhibitors.

PARP Activity Screening and Inhibitor Testing Assay (PASTA)

This biochemical assay is crucial for determining the selectivity of an inhibitor across the entire PARP family.[6]

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP enzymes. The resulting biotinylated histones are detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in luminescence indicates inhibition of the PARP enzyme.

Protocol:

-

Plate Preparation: 96-well plates are coated with histone proteins and blocked to prevent non-specific binding.

-

Reaction Mixture: A reaction buffer containing a specific recombinant PARP enzyme, biotinylated NAD+, and the inhibitor at various concentrations is added to the wells.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: The plate is washed, and a streptavidin-HRP conjugate is added, followed by another wash. A chemiluminescent substrate is then added.

-

Data Acquisition: Luminescence is measured using a plate reader. IC50 values are calculated by plotting the inhibitor concentration against the percentage of PARP activity.

Kinome Scanning

To assess the broader off-target profile, especially against kinases, a comprehensive kinome scan is essential. This is typically performed as a service by specialized companies.

Principle: These assays measure the ability of the test compound to compete with a known, immobilized ligand for binding to a large panel of recombinant kinases. The amount of kinase bound to the solid support is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.[3]

Protocol (General Workflow):

-

Compound Submission: The inhibitor of interest is provided to the screening facility.

-

Assay Performance: The compound is tested at one or more concentrations (typically a high concentration like 10 µM for initial screening) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™).

-

Data Analysis: The results are reported as the percentage of kinase that is competed off the immobilized ligand. Significant inhibition (e.g., >65% competition) flags a potential off-target interaction.

-

Follow-up: Hits from the initial screen are then typically validated through dose-response experiments to determine IC50 or Kd values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and can also be used to identify off-target binding within a cellular context.[7][8][9]

Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Protocol:

-

Cell Treatment: Cells are treated with the inhibitor at various concentrations or with a vehicle control.

-

Heating: The treated cells or cell lysates are heated to a range of temperatures.

-

Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of the target protein (and potential off-targets) in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the off-target analysis of PARP7 inhibitors.

Caption: On-target and potential off-target signaling of a PARP7 inhibitor.

Caption: Workflow for comprehensive off-target profiling of a PARP7 inhibitor.

References

- 1. icr.ac.uk [icr.ac.uk]

- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Optimal In Vivo Dosing of Parp7-IN-16: Application Notes and Protocols for Preclinical Mouse Models

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo use of Parp7-IN-16 (also known as Cpd36), a potent, orally active inhibitor of PARP-1, PARP-2, and PARP-7. The following information is synthesized from preclinical studies to guide the design and execution of in vivo mouse model experiments.

This compound has demonstrated significant antitumor activity in xenograft models of breast and prostate cancer. Optimal dosing and administration are critical for achieving desired therapeutic outcomes. These notes provide a comprehensive overview of its application, supported by experimental data and protocols.

Data Presentation: In Vivo Efficacy of this compound

The in vivo antitumor efficacy of this compound was evaluated in breast and prostate cancer xenograft models. The compound was administered orally, and its performance was compared to a vehicle control and, in the case of the prostate cancer model, the standard-of-care drug enzalutamide.

Table 1: In Vivo Antitumor Activity of this compound in a BRCA-deficient Breast Cancer Xenograft Model (MDA-MB-436)

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI %) |

| Vehicle | - | Oral | Once daily (QD) | - |

| This compound | 25 | Oral | Once daily (QD) | 65.4% |

| This compound | 50 | Oral | Once daily (QD) | 78.2% |

Table 2: In Vivo Antitumor Activity of this compound in a Prostate Cancer Xenograft Model (22Rv1)

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI %) |

| Vehicle | - | Oral | Once daily (QD) | - |

| This compound | 50 | Oral | Once daily (QD) | 55.1% |

| Enzalutamide | 20 | Oral | Once daily (QD) | 58.3% |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Breast Cancer Xenograft Model

1. Cell Culture and Animal Model:

-

Human breast cancer cell line MDA-MB-436, which has a BRCA1 mutation, is cultured under standard conditions.

-

Female BALB/c nude mice (5-6 weeks old) are used as the host for tumor xenografts.

2. Tumor Implantation:

-

MDA-MB-436 cells are harvested and resuspended in a 1:1 mixture of Matrigel and PBS.

-

1 x 107 cells in a volume of 0.1 mL are subcutaneously injected into the right flank of each mouse.

3. Treatment Regimen:

-

When the average tumor volume reaches approximately 150-200 mm³, the mice are randomized into treatment groups.

-

This compound is formulated in a vehicle of 0.5% methylcellulose (MC) and 0.2% Tween 80 in sterile water.

-

The compound is administered orally once daily at doses of 25 mg/kg and 50 mg/kg.

-

The vehicle control group receives the same volume of the formulation without the active compound.

4. Monitoring and Endpoints:

-

Tumor volume and body weight are measured twice weekly.

-

Tumor volume is calculated using the formula: (length × width²) / 2.

-

The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Protocol 2: Prostate Cancer Xenograft Model

1. Cell Culture and Animal Model:

-

The human prostate cancer cell line 22Rv1 is maintained in appropriate culture conditions.

-

Male BALB/c nude mice (5-6 weeks old) are utilized for tumor implantation.

2. Tumor Implantation:

-

22Rv1 cells are prepared and injected subcutaneously into the right flank of each mouse at a concentration of 1 x 107 cells in 0.1 mL of a 1:1 Matrigel/PBS mixture.

3. Treatment Regimen:

-

Treatment is initiated when the mean tumor volume reaches 150-200 mm³.

-

This compound is prepared in a vehicle of 0.5% MC and 0.2% Tween 80 and administered orally at 50 mg/kg once daily.

-

A positive control group is treated with enzalutamide at 20 mg/kg, administered orally once daily.

-

A vehicle control group is also included.

4. Monitoring and Endpoints:

-

Tumor dimensions and body weights are recorded twice a week.

-

The study continues for a predefined period, and TGI is calculated to determine efficacy.

Mandatory Visualizations

PARP7 Signaling Pathways

PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway and is also involved in modulating the activity of several nuclear receptors.[1] Inhibition of PARP7 can restore IFN-I signaling, which plays a crucial role in the anti-tumor immune response.[2]

Experimental Workflow for In Vivo Studies

The successful execution of in vivo efficacy studies with this compound requires a well-defined experimental workflow, from cell culture to data analysis.

References

Application Notes and Protocols: Parp7-IN-16 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with additional activity against PARP1 and PARP2.[1][2][3][4] Its potential as a therapeutic agent, particularly in oncology, necessitates a thorough understanding of its physicochemical properties, including solubility and stability in various solvent systems.[1][2] These characteristics are critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document provides detailed application notes on the solubility and stability of this compound, along with experimental protocols for its handling and use in research settings.

PARP7 Signaling Pathway

PARP7 is a mono-ADP-ribosyltransferase that has emerged as a key regulator in various cellular processes, including the type I interferon (IFN-I) signaling pathway and the regulation of nuclear receptor signaling.[5] It is known to negatively regulate the innate immune response, making it a promising target for cancer immunotherapy.[5][6][7] Inhibition of PARP7 can restore IFN-I signaling in tumor cells, leading to decreased cell proliferation and activation of an anti-tumor immune response.[7][8] The diagram below illustrates a simplified representation of the PARP7-mediated regulation of the type I interferon response.

Caption: Simplified PARP7 signaling pathway in the context of the cGAS-STING innate immunity route.

Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems, which is crucial for preparing stock solutions and formulations for in vitro and in vivo experiments.[1]

In Vitro Solubility

For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

| Solvent | Concentration | Remarks |

| DMSO | 100 mg/mL (204.71 mM) | Requires sonication to dissolve. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |

In Vivo Formulations

For animal studies, this compound can be formulated in several solvent systems to achieve a clear solution. The following table summarizes the recommended formulations.[1]

| Formulation | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) |

Stability Information

Proper storage of this compound, both in its solid form and in solution, is critical to maintain its chemical integrity and biological activity.

Solid Form

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

| 4°C | 2 years |

Stock Solutions

Once dissolved, stock solutions of this compound should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[1][2]

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

The following protocols provide a general framework for determining the solubility and stability of this compound. These can be adapted based on specific experimental needs and available equipment.

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer, which is relevant for in vitro assays.

Caption: Workflow for determining the kinetic solubility of this compound.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear bottom microplate

-

Multichannel pipette

-

Plate reader with absorbance measurement capabilities

Procedure:

-

Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Use sonication if necessary to ensure complete dissolution.[1]

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Aqueous Dilution: To a new 96-well plate, add the appropriate volume of PBS. Then, using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) of each DMSO dilution from the previous plate into the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Gently mix the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Plot the measured absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.

Protocol 2: Assessment of Stock Solution Stability by HPLC

This protocol describes a method to evaluate the stability of a this compound stock solution in DMSO over time at different storage temperatures.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for mobile phase modification)

-

Autosampler vials

Procedure:

-

Initial Sample Analysis (Time 0):

-

Prepare a fresh 10 mM stock solution of this compound in DMSO.

-

Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) with the mobile phase.

-

Inject the diluted sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at time 0 serves as the baseline (100%).

-

-

Sample Storage:

-

Aliquot the remaining stock solution into multiple autosampler vials.

-

Store the vials at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage temperature.

-

Allow the vial to thaw completely and reach room temperature.

-

Dilute an aliquot of the stock solution to the same concentration as the initial sample.

-

Inject the sample into the HPLC and record the chromatogram under the same conditions as the time 0 analysis.

-

-

Data Analysis:

-

For each time point and storage condition, calculate the percentage of the remaining this compound by comparing the peak area to the peak area at time 0.

-

Remaining this compound (%) = (Peak Area at Time X / Peak Area at Time 0) * 100

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

-

Conclusion

The data and protocols presented in these application notes provide a comprehensive guide for the handling and use of this compound in a research setting. Adherence to these guidelines for solubility and stability will help ensure the accuracy and reproducibility of experimental results. Researchers should always refer to the most current product information sheet for any updates on handling and storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. embopress.org [embopress.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Validating PARP7 Inhibition with PARP7-IN-16: A Western Blot Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for validating the inhibition of Poly (ADP-ribose) polymerase 7 (PARP7) by the small molecule inhibitor PARP7-IN-16 using Western blotting. It includes a comprehensive methodology, data presentation guidelines, and visual representations of the experimental workflow and the relevant signaling pathway.

Introduction

PARP7 is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology. It functions as a negative regulator of the type I interferon (IFN) signaling pathway and is also implicated in androgen receptor (AR) signaling.[1][2][3] Inhibition of PARP7 can restore type I IFN signaling, leading to anti-tumor immunity.[2][4] this compound is a potent and selective inhibitor of PARP1, PARP2, and PARP7.[5] This protocol outlines the use of Western blotting to confirm the on-target effects of this compound by assessing the levels of PARP7 and downstream signaling proteins.

A key consideration when studying PARP7 is that the endogenous protein is often labile and can be difficult to detect by Western blot under basal conditions.[6][7] However, treatment with catalytic inhibitors of PARP7 has been shown to stabilize the protein, leading to its accumulation and making it more readily detectable.[6][7][8] Therefore, an increase in the PARP7 band intensity upon treatment with this compound can serve as an initial indicator of target engagement.

Data Presentation

Quantitative data regarding the inhibitor and expected outcomes should be organized for clarity.

Table 1: Inhibitor Potency

| Inhibitor | Target | IC50 (nM) |

| This compound | PARP1 | 0.94 |

| PARP2 | 0.87 | |

| PARP7 | 0.21 | |

| Data sourced from MedChemExpress.[5] |

Table 2: Expected Changes in Protein Levels Post-Treatment

| Protein | Expected Change with this compound Treatment | Rationale |

| PARP7 | Increase | Inhibition of catalytic activity leads to protein stabilization.[6][7][8] |

| Phospho-STAT1 (pSTAT1) | Increase | PARP7 negatively regulates the Type I IFN pathway; inhibition relieves this repression, leading to increased STAT1 phosphorylation.[9][10] |

| Total STAT1 | Increase | Increased pSTAT1 can lead to an overall increase in total STAT1 levels.[9][10] |

| FRA1 | Decrease | PARP7-mediated ADP-ribosylation stabilizes FRA1; inhibition leads to its degradation.[11] |

| Androgen Receptor (AR) | Stabilization (in the presence of androgen) | PARP7 promotes the degradation of the androgen receptor; inhibition can blunt this effect.[8] |

| Expected changes are based on studies using other PARP7 inhibitors like RBN-2397, as specific data for this compound is not yet widely published. |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to validate PARP7 inhibition.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question. For studying the type I interferon pathway, cell lines such as the colon carcinoma line CT26 or the lung cancer line NCI-H1373 have been used.[9][11] For androgen receptor signaling, prostate cancer cell lines like VCaP are appropriate.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-